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molecular formula C14H16N4S B8327583 4-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-(pyridin-3-ylmethylidene)thiosemicarbazide

4-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-(pyridin-3-ylmethylidene)thiosemicarbazide

Cat. No. B8327583
M. Wt: 272.37 g/mol
InChI Key: FGYUVYMXGWYTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794400B2

Procedure details

The title compound was prepared from a mixture of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide (100 mg, 0.56 mmol) and 3-pyridine carboxaldehyde (53 μL, 0.56 mmol) similar to Example 3 and isolated as a white solid (59 mg, 39%). 1H NMR (CDCl3): 9.51 (s, 1H), 8.85 (d, J=1.8 Hz, 1H), 8.64 (dd, J=1.7, 5.0 Hz, 1H), 7.96-7.92 (m, 1H), 7.82 (s, 1H), 7.46 (d, J=6.3 Hz, 1H), 7.38-7.34 (m, 1H), 6.24-6.14 (m, 2H), 4.30-4.25 (m, 1H), 3.06 (s, 1H), 2.97 (s, 1H), 1.95-1.87 (m, 1H), 1.67 (d, J=8.7 Hz, 1H), 1.5 (d, J=9.0 Hz, 1H), 1.45-1.39 (m, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
53 μL
Type
reactant
Reaction Step One
Name
Yield
39%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[NH:8][C:9]([NH:11][NH2:12])=[S:10].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=O)[CH:14]=1>>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[NH:8][C:9](=[S:10])[NH:11][N:12]=[CH:19][C:15]1[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C12C(CC(C=C1)C2)NC(=S)NN
Name
Quantity
53 μL
Type
reactant
Smiles
N1=CC(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C=C1)C2)NC(NN=CC=2C=NC=CC2)=S
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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